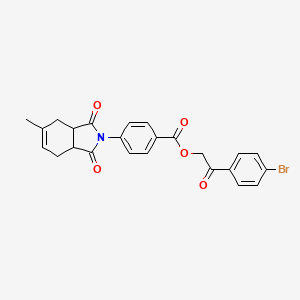![molecular formula C22H20N4OS B11618134 N-(2-cyanophenyl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B11618134.png)
N-(2-cyanophenyl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-(2-cyanophenyl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]butanamide, also known as Compound X , belongs to the class of sulfonamide derivatives .
- Its chemical formula is C24H20N4O2S .
- The compound features a cyanophenyl group, a pyrimidine ring, and a sulfanyl (thiol) moiety.
- It exhibits interesting pharmacological properties due to its unique structure.
Preparation Methods
- Synthetic Routes :
- One common synthetic route involves the reaction of 4-methyl-6-phenylpyrimidin-2-thiol with 2-bromoacetophenone in the presence of a base (such as potassium carbonate or sodium hydride ).
- The resulting intermediate undergoes cyano group introduction using copper(I) cyanide or a related reagent.
- Industrial Production :
- Industrial-scale production typically employs continuous flow processes or batch reactions.
- Optimization of reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
- Reactions :
- Oxidation : Compound X can undergo oxidation at the sulfur atom to form a sulfoxide or sulfone.
- Reduction : Reduction of the cyano group yields the corresponding amine.
- Substitution : Halogenation or other substitution reactions occur at the phenyl ring.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .
- Reduction : Hydrogen gas with a suitable catalyst (e.g., Pd/C ).
- Substitution : Halogenating agents (e.g., bromine , chlorine ).
- Major Products :
- Oxidation yields sulfoxide or sulfone derivatives.
- Reduction leads to the corresponding amine.
- Substitution results in halogenated derivatives.
Scientific Research Applications
- Chemistry : Compound X serves as a versatile building block for designing novel molecules due to its unique combination of functional groups.
- Biology : Researchers explore its potential as a protein kinase inhibitor or a ligand for metal ions .
- Medicine : Investigations focus on its anti-inflammatory, antitumor, or antimicrobial properties.
- Industry : It finds applications in materials science (e.g., liquid crystals, OLEDs).
Mechanism of Action
- Compound X likely exerts its effects through interactions with specific enzymes or receptors .
- It may modulate cellular signaling pathways, affecting cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
- Similar Compounds :
- Compound Y : Shares the pyrimidine scaffold but lacks the cyanophenyl group.
- Compound Z : Contains a similar thiol moiety but with a different aromatic ring.
- Uniqueness of Compound X :
- The combination of cyanophenyl, pyrimidine, and sulfanyl groups distinguishes it from other analogs.
Remember that this overview provides a concise summary, and further research can explore specific aspects in greater depth
Properties
Molecular Formula |
C22H20N4OS |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylbutanamide |
InChI |
InChI=1S/C22H20N4OS/c1-3-20(21(27)25-18-12-8-7-11-17(18)14-23)28-22-24-15(2)13-19(26-22)16-9-5-4-6-10-16/h4-13,20H,3H2,1-2H3,(H,25,27) |
InChI Key |
BTKGMEWWYJQZGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C#N)SC2=NC(=CC(=N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5Z)-5-({2-[benzyl(methyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11618052.png)
![3-amino-N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11618061.png)
![N-tert-butyl-3-{1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(4-methylphenyl)carbonyl]hydrazinyl}propanamide](/img/structure/B11618062.png)
![2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11618064.png)
![6-((5Z)-5-{[2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid](/img/structure/B11618073.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11618075.png)
![(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11618080.png)
![cyclopropyl{1-hydroxy-3-(4-methylphenyl)-11-[4-(propan-2-yloxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}methanone](/img/structure/B11618091.png)
![6-imino-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618098.png)
![6-[(2-Phenylquinazolin-4-yl)amino]hexanoic acid](/img/structure/B11618102.png)
![(5Z)-1-(1,3-benzodioxol-5-yl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11618109.png)
![6-imino-N-(3-methoxypropyl)-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618114.png)

![2-(4-Chlorophenyl)-3-{[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-thiazolidin-4-one](/img/structure/B11618140.png)
